molecular formula C20H14ClF2N5O2 B10798410 N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10798410
M. Wt: 429.8 g/mol
InChI Key: IVENWLQUYSRINV-UHFFFAOYSA-N
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Description

MMV675718 is a compound that has been explored as a potential antimalarial agent. It is part of the Open Source Malaria project, which aims to find new medicines for malaria using open-source principles . This compound has shown promise in early-stage research and is being studied for its efficacy and mechanism of action against malaria parasites.

Preparation Methods

The preparation of MMV675718 involves several synthetic routes and reaction conditions. One common method includes the synthesis of analogs to improve potency and druggability . The specific synthetic routes and reaction conditions for MMV675718 are detailed in various research publications and patents . Industrial production methods for this compound are still under development, as it is primarily in the research phase.

Chemical Reactions Analysis

MMV675718 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. Detailed analysis of these reactions can be found in research articles and chemical databases .

Comparison with Similar Compounds

MMV675718 can be compared with other similar compounds in the Open Source Malaria project, such as MMV670944, MMV670767, and MMV671677 . These compounds share similar structural features and are also being studied for their antimalarial properties. MMV675718 is unique in its specific molecular interactions and efficacy profile, making it a promising candidate for further research .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C20H14ClF2N5O2

Molecular Weight

429.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

InChI

InChI=1S/C20H14ClF2N5O2/c1-11-14(21)3-2-4-15(11)25-19(29)16-9-24-10-17-26-27-18(28(16)17)12-5-7-13(8-6-12)30-20(22)23/h2-10,20H,1H3,(H,25,29)

InChI Key

IVENWLQUYSRINV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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